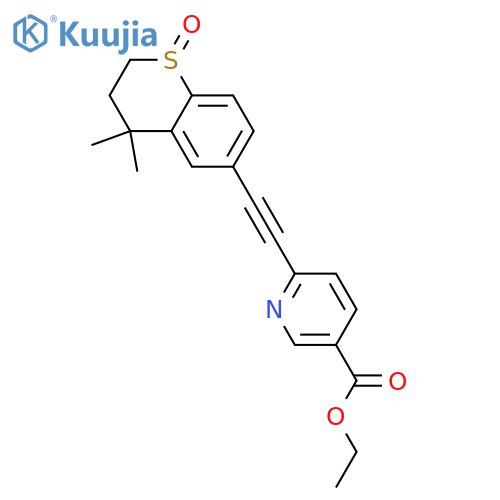

A Practical and Efficient Process for the Preparation of Tazarotene

,

Organic Process Research & Development,

2005,

9(5),

646-650